molecular formula C10H17NO3 B1382105 Tert-butyl 3-formyl-3-methylazetidine-1-carboxylate CAS No. 1205748-94-2

Tert-butyl 3-formyl-3-methylazetidine-1-carboxylate

Cat. No. B1382105
CAS RN: 1205748-94-2
M. Wt: 199.25 g/mol
InChI Key: AXFUKHQJEUFDJP-UHFFFAOYSA-N
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Description

Tert-butyl 3-formyl-3-methylazetidine-1-carboxylate is a chemical compound with the molecular formula C10H17NO3 . It is also known by its IUPAC name, tert-butyl 3-formyl-3-methyl-1-azetidinecarboxylate .


Molecular Structure Analysis

The molecular structure of Tert-butyl 3-formyl-3-methylazetidine-1-carboxylate consists of a azetidine ring, which is a four-membered ring with one nitrogen atom and three carbon atoms. The azetidine ring is substituted at the 3-position with a formyl group and a methyl group .


Physical And Chemical Properties Analysis

Tert-butyl 3-formyl-3-methylazetidine-1-carboxylate is an oil at room temperature . Its molecular weight is 199.25 .

Scientific Research Applications

Synthesis and Chemical Transformations

Tert-butyl 3-formyl-3-methylazetidine-1-carboxylate and its derivatives play a crucial role in various chemical syntheses. For instance, it has been used in the stereoselective hydroformylation of oxazoline derivatives, yielding products crucial for the synthesis of homochiral amino acid derivatives (Kollár & Sándor, 1993). Additionally, it has been utilized in the synthesis of aziridine-carboxylate, a potential building block for amino alcohols and polyamines (Jähnisch, 1997). Further, it serves as an intermediate in the synthesis of small molecule anticancer drugs (Zhang et al., 2018).

Chiral Auxiliary and Chemical Modifications

The compound has been employed as a chiral auxiliary in chemical syntheses, facilitating the creation of enantiomerically pure compounds (Studer, Hintermann, & Seebach, 1995). This application is significant in synthesizing compounds with precise stereochemical configurations.

Antibacterial Properties

Derivatives of tert-butyl 3-formyl-3-methylazetidine-1-carboxylate have been studied for their antibacterial activities. For example, certain derivatives have shown promising antibacterial activities against various bacterial strains, indicating potential medicinal applications (Song et al., 2009).

Synthesis of Biologically Active Compounds

It has been used in synthesizing biotin intermediates and other biologically active compounds, indicating its utility in developing essential vitamins and pharmaceuticals (Liang et al., 2016).

Pharmaceutical Applications

This compound is integral in synthesizing various pharmaceutical intermediates and active pharmaceutical ingredients. For instance, its derivatives have been utilized in the development of Rho–kinase inhibitors (Gomi et al., 2012), highlighting its relevance in drug discovery and development.

Mechanism of Action

The mechanism of action for Tert-butyl 3-formyl-3-methylazetidine-1-carboxylate is not specified in the search results. The mechanism of action for a chemical compound typically refers to its interactions with biological systems, which is not applicable in this case as this compound is typically used in chemical synthesis .

Safety and Hazards

This compound is associated with several hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures should be taken when handling this compound, including wearing protective gloves and eye/face protection, and ensuring good ventilation .

properties

IUPAC Name

tert-butyl 3-formyl-3-methylazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-9(2,3)14-8(13)11-5-10(4,6-11)7-12/h7H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXFUKHQJEUFDJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1)C(=O)OC(C)(C)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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